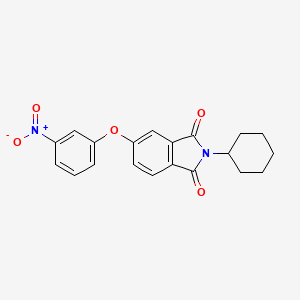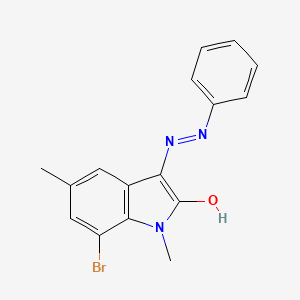
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as SU11652, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of several protein kinases, including VEGFR2, PDGFRβ, and c-Kit. Due to its unique properties, SU11652 is an important tool in the study of cancer and other diseases.
Mechanism of Action
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione works by inhibiting several protein kinases, including VEGFR2, PDGFRβ, and c-Kit. These kinases are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these kinases, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of smooth muscle cells, which is important in the treatment of cardiovascular diseases. In addition, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its potency as a kinase inhibitor. It is highly selective for its target kinases and has a low IC50 (the concentration required to inhibit 50% of kinase activity). However, one limitation of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. In addition, there is a need to study the pharmacokinetics and pharmacodynamics of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in vivo, in order to better understand its potential as a therapeutic agent. Finally, there is a need to explore the potential of 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in combination therapy with other anti-cancer agents.
Scientific Research Applications
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. In addition, 2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
properties
IUPAC Name |
2-cyclohexyl-5-(3-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19-17-10-9-16(27-15-8-4-7-14(11-15)22(25)26)12-18(17)20(24)21(19)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZLGFDHAMNHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3733033.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B3733043.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)

![1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride](/img/structure/B3733066.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3733071.png)
![1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3733075.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733086.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B3733096.png)
![2-bromo-N-{3-[(2-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B3733110.png)
![ethyl (2,6-dichloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3733111.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3733129.png)